Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine
Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine
Topic: Chemical structure and properties of 2-Bromopyrido[2,3-d]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromopyrido[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a regioselective intermediate for the synthesis of kinase inhibitors (e.g., CDK4/6, PIM-1, EGFR).[1] As an ortho-fused bicyclic system containing three nitrogen atoms (1,3,8-triazanaphthalene), it functions as a bioisostere of quinazoline and pteridine. Its utility stems from the differential reactivity of the C2 and C4 positions, allowing for sequential, orthogonal functionalization—a critical feature for fragment-based drug design (FBDD).
Chemical Structure and Physical Properties[2][3][4][5]
Structural Analysis
The pyrido[2,3-d]pyrimidine core is planar and electron-deficient. The introduction of a bromine atom at the C2 position creates a specific electrophilic site, though it is generally less reactive towards nucleophilic aromatic substitution (
| Property | Value (Experimental/Predicted) |
| IUPAC Name | 2-Bromopyrido[2,3-d]pyrimidine |
| CAS Number | Variable by derivative (e.g., 6-bromo isomer: 155690-79-2) |
| Molecular Formula | |
| Molecular Weight | ~210.03 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >150°C (Predicted range: 160-180°C depending on purity) |
| Solubility | Soluble in DMSO, DMF, |
| Electronic Character |
Electronic Distribution & Reactivity
The N1 and N3 atoms in the pyrimidine ring, combined with the N8 in the pyridine ring, create a strong electron-withdrawing effect.
-
C2 Position (Bromine): Activated for
but sterically and electronically less accessible than C4. It is an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). -
C4 Position: The most electrophilic site. If a leaving group (like Cl) is present at C4, it will be displaced before the C2-Br.
Synthetic Pathways[3][6][7]
The synthesis of 2-bromopyrido[2,3-d]pyrimidine typically proceeds via the modification of 2-aminonicotinic acid derivatives or the direct halogenation of lactam intermediates.
Pathway A: Cyclization of 2-Aminonicotinic Acid Derivatives
This is the most robust route, allowing for the construction of the pyrimidine ring onto the pre-formed pyridine.
-
Condensation: 2-Aminonicotinic acid reacts with urea at high temperatures (>180°C) to form pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Selective Halogenation: The dione is treated with phosphorus oxybromide (
) or a mixture of . Note: Controlling regioselectivity to obtain only the 2-bromo (leaving C4 as oxo or H) is difficult; often the 2,4-dibromo species is formed, or the 2-oxo is retained while C4 is halogenated. -
Sandmeyer-Type Transformation: Alternatively, starting from 2-amino-pyrido[2,3-d]pyrimidine (synthesized via guanidine cyclization), a diazotization with
yields the 2-bromo derivative.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways accessing the 2-bromo scaffold via cyclization and functional group interconversion.
Reactivity Profile and Experimental Protocols
Nucleophilic Aromatic Substitution ( )
The 2-bromo group is a competent leaving group but is generally displaced after positions like C4-Cl.
-
Mechanism: Addition-Elimination (
). -
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Selectivity: If the molecule is 2-bromo-4-chloro, the amine will attack C4 exclusively at 0°C. Heating is required to displace the C2-Br.
Palladium-Catalyzed Cross-Coupling
The C2-Br bond is highly responsive to Pd(0) catalysis, making it ideal for installing aryl or heteroaryl groups.
-
Suzuki-Miyaura: Boronic acids/esters,
or , , Dioxane/Water. -
Buchwald-Hartwig: Amines,
, Xantphos or BINAP, , Toluene.
Detailed Protocol: Displacement at C2
Context: Displacement of 2-Br by a secondary amine (e.g., Morpholine) when C4 is already substituted or unreactive.
-
Preparation: Dissolve 2-bromopyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).
-
Addition: Add the amine (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Reaction: Heat to 60-80°C under nitrogen. Monitor by TLC/LCMS.
-
Note: The 2-position is sluggish compared to the 4-position. If no reaction occurs, switch to a higher boiling solvent like DMSO or n-butanol and increase temperature to 100°C.
-
-
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate. Purify via silica gel chromatography.
Visualization of Reactivity Selectivity
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C4 and C2.
Medicinal Chemistry Applications
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, often serving as an ATP-competitive inhibitor.
Key Targets
-
CDK4/6 Inhibitors: Analogs of Palbociclib (which uses a pyrido[2,3-d]pyrimidin-7-one core) often explore the aromatic 2-amino substitution pattern. The 2-bromo intermediate is the precursor for installing this critical amine.
-
PIM-1 Kinase: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
DHFR Inhibitors: Like methotrexate, these derivatives can inhibit dihydrofolate reductase, acting as antifolates.
Case Study: Palbociclib Analog Synthesis
In the development of CDK inhibitors, the 2-bromo intermediate allows for the late-stage introduction of diverse aniline side chains. This "divergent synthesis" enables the rapid generation of SAR (Structure-Activity Relationship) libraries without rebuilding the core bicycle every time.
References
-
Vertex AI Search. (2024). Synthesis and Reactivity of Pyrido[2,3-d]pyrimidines. Retrieved from 2
-
National Institutes of Health (NIH). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from 3
-
Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Retrieved from 4
-
PubChem. (2024). Pyrido[2,3-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved from 5
-
ChemicalBook. (2024).[6] 6-bromo-4-chloropyrido[2,3-d]pyrimidine Properties and Synthesis. Retrieved from 7
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrido(2,3-d)pyrimidine | C7H5N3 | CID 582898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine, 6-bromo-4-chloro- CAS#: 1215787-31-7 [m.chemicalbook.com]
